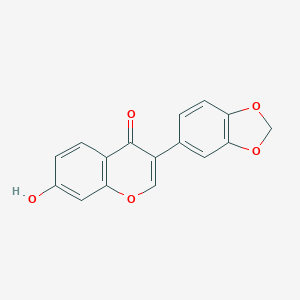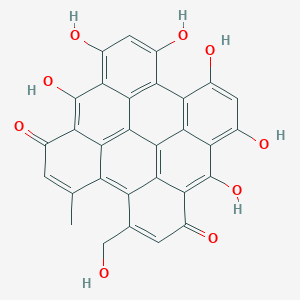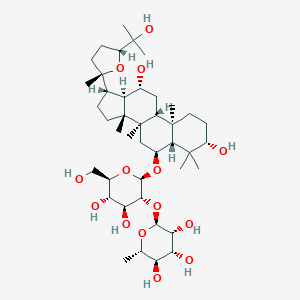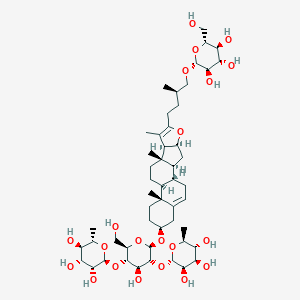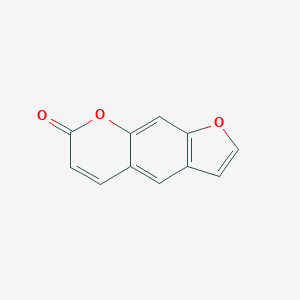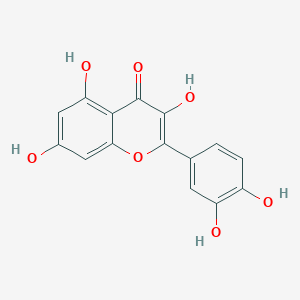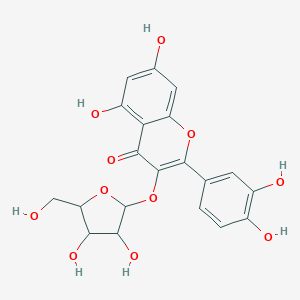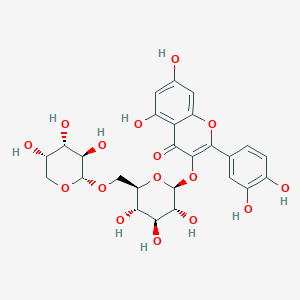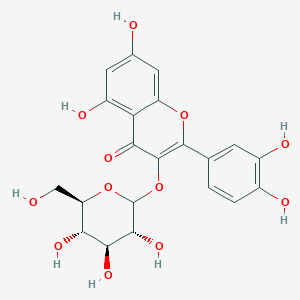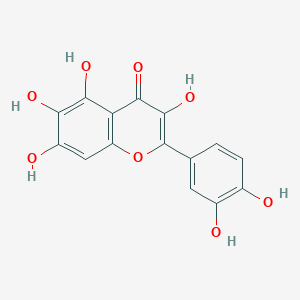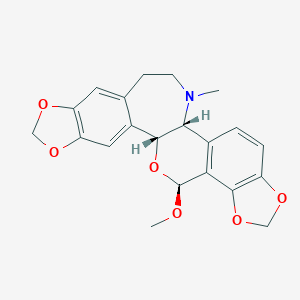
Rhoeadine
説明
Rhoeadine is an alkaloid derived from the flowers of the corn poppy (Papaver rhoeas). It has been studied for its potential use in the treatment of morphine dependence .
Synthesis Analysis
This compound has been synthesized from a variety of species of the genus Papaver, Papaveraceae . The molecular targets of the 92 alkaloids from 10 different types of Papaver alkaloids, including this compound, have been identified using a cheminformatic approach (Swiss Model) .Molecular Structure Analysis
This compound has a molecular formula of C21H21NO6. It contains a total of 54 bonds; 33 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 seven-membered ring, 2 nine-membered rings, 1 ten-membered ring, and 2 eleven-membered rings .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 383.4 g/mol .科学的研究の応用
ケシ属におけるアルカロイド含有量
ロエアジンは、以前はケシ属にのみ存在すると考えられていたアルカロイドです。 . しかし、現在では、ケシ科の他の2つの属、すなわちボッコニア属とメコノプシス属にも存在することが明らかになっています。 . ケシ属のアルカロイドの大部分は、アポルフィン、モルヒナン、プロトベルベリン、プロトピン、および単純なベンジルイソキノリンです。 .
抗菌特性
ロエアジンを含むケシ属は、有益な抗菌特性を持つことがわかっています。 . これにより、新しい抗菌剤の開発のための潜在的な候補となります。
抗炎症特性
ロエアジンは、ケシ属の他のアルカロイドとともに、抗炎症特性を示しています。 . これにより、炎症性疾患の治療における潜在的な用途が示唆されます。
抗がん特性
研究により、ロエアジンを含むケシ属には抗がん特性があることが明らかになっています。 . これにより、がん治療研究におけるその使用の可能性が開かれます。
抗うつ特性
ロエアジンは、ケシ属の他のアルカロイドとともに、抗うつ特性を示しています。 . これにより、うつ病やその他の精神疾患の治療における潜在的な用途が示唆されます。
鎮痛および鎮静効果
ロエアジンは、鎮痛および鎮静効果を持つことがわかっています。 . これにより、新しい鎮痛薬や鎮静剤の開発のための潜在的な候補となります。
神経系の問題の治療
ロエアジンは、痛み、咳、神経系の問題などの様々な障害の症状を軽減するために使用されてきました。 . これにより、神経疾患の治療における潜在的な用途が示唆されます。
軽度の尋常性ざ瘡の治療における潜在的な補助剤
最近の研究では、ロエアジンを含む薬用植物とその植物化学成分が、軽度の尋常性ざ瘡の治療に有望であることが示唆されています。
将来の方向性
特性
IUPAC Name |
(1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIHOLQAKITPP-SBHAEUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181652 | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-25-4 | |
| Record name | (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rheadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHOEADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q9C65WH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Rhoeadine?
A1: this compound has the molecular formula C21H21NO6 and a molecular weight of 383.39 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, spectroscopic data like UV, IR, and 1H-NMR are commonly used for the identification of this compound. Researchers often compare these data with those of authentic samples to confirm the identity of the alkaloid. [, ]
Q3: Which plants are known to produce this compound alkaloids?
A3: this compound alkaloids are primarily found in the Papaver genus, belonging to the Papaveraceae family. [, , ]
Q4: Are there significant variations in the alkaloid profiles of different Papaver species?
A4: Yes, different Papaver species exhibit distinct alkaloid profiles. For instance, while morphine and codeine are major alkaloids in Papaver somniferum (opium poppy), Papaver glaucum, P. gracile, and P. decaisnei primarily contain this compound and papaverrubines. []
Q5: Can the alkaloid profile within a single Papaver species vary?
A5: Yes, variations in alkaloid content have been observed within the same species, even when collected from the same location but at different times. This suggests that factors like collection time might influence alkaloid biosynthesis. []
Q6: What is the biosynthetic origin of this compound alkaloids?
A6: Like other benzylisoquinoline alkaloids, the biosynthesis of this compound alkaloids originates from two molecules of tyrosine. []
Q7: Are there any specific findings regarding the biosynthetic pathway of this compound?
A7: Research suggests that the biosynthesis might involve the incorporation of a tetrahydroprotoberberine structure, specifically a N-quaternary intermediate like [N-14CH3, 8-14C]dl-tetrahydropalmatine methiodide. This incorporation has been observed in Papaver bracteatum plants, where it contributes to the formation of alpinigenine, a this compound alkaloid. This suggests a unique ring rearrangement mechanism potentially involving N-methylation, hydroxylation, and hydrolysis steps during the transformation of the tetrahydroprotoberberine precursor. []
Q8: Has the total synthesis of this compound been achieved?
A8: Yes, this compound has been successfully synthesized. One approach involved the conversion of the phthalideisoquinoline (−)-bicuculline into this compound and its unnatural (−)-isomer. [, ]
Q9: What are some key intermediates and reactions involved in the synthesis of this compound alkaloids?
A9: Several synthetic routes have been explored, often utilizing benzindenoazepines as key intermediates. For instance, palmatine, a protoberberine alkaloid, can be converted into a benzindenoazepine, which is a crucial intermediate in the synthesis of (±)-cis-alpinigenine, a this compound alkaloid. This transformation involves several key steps, including photooxygenation, photochemical valence isomerization, and regioselective C–N bond cleavage. [, ]
Q10: What analytical techniques are used to study this compound?
A10: Various analytical techniques are employed to isolate, identify, and quantify this compound. Common methods include:
- Extraction: Column chromatography and preparative thin-layer chromatography are used to isolate alkaloids from plant material. []
- Identification: Spectroscopic techniques such as UV, IR, and 1H-NMR are used to identify this compound by comparing its spectral characteristics with those of reference standards. [, ]
- Quantification: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of this compound and other alkaloids in plant extracts. [, ]
- Structure elucidation: Techniques like high-resolution mass spectrometry and NMR spectroscopy are crucial for determining the structure of novel this compound alkaloids. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


